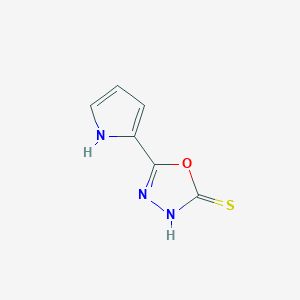
Acid Blue 221
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Blue 221, also known as Reactive Blue 221, is a synthetic dye commonly used in various industrial applications. It belongs to the class of reactive dyes, which are known for their ability to form covalent bonds with substrates, making them highly effective for dyeing textiles and other materials. The compound is characterized by its vibrant blue color and high stability under different environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 221 typically involves the reaction of a diazonium salt with a coupling component. The diazonium salt is prepared by diazotizing an aromatic amine in the presence of nitrous acid. This intermediate is then coupled with a suitable aromatic compound to form the final dye. The reaction conditions often include acidic or neutral pH and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the diazotization and coupling reactions are carefully monitored. The process involves the use of high-purity raw materials and advanced purification techniques to remove any impurities. The final product is then dried and packaged for distribution.
化学反応の分析
Types of Reactions
Acid Blue 221 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amine derivatives.
Substitution: The dye can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original dye, such as oxidized or reduced forms, which may have different colors and properties.
科学的研究の応用
Acid Blue 221 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in various chemical processes and reactions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
作用機序
The mechanism of action of Acid Blue 221 involves its ability to form covalent bonds with substrates through its reactive groups. This interaction is facilitated by the presence of functional groups such as sulfonic acid, which enhances the dye’s affinity for various materials. The molecular targets and pathways involved include the formation of stable covalent bonds with hydroxyl, amino, and other reactive groups present in the substrate.
類似化合物との比較
Similar Compounds
- Acid Blue 62
- Reactive Blue 19
- Direct Blue 71
Comparison
Compared to similar compounds, Acid Blue 221 is unique due to its high stability and vibrant color. It also exhibits superior binding properties, making it more effective for certain applications. Additionally, its resistance to fading and degradation under different environmental conditions sets it apart from other dyes in the same class.
特性
CAS番号 |
12219-32-8 |
|---|---|
分子式 |
C7H10ClN3O |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Poly[titanium(IV) n-butoxide]](/img/structure/B1171852.png)
